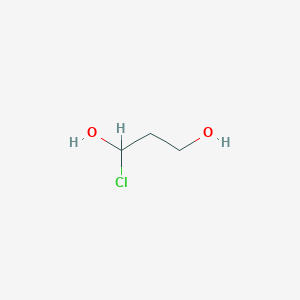

1-Chloropropane-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

1331-07-3 |

|---|---|

Molecular Formula |

C3H7ClO2 |

Molecular Weight |

110.54 g/mol |

IUPAC Name |

1-chloropropane-1,3-diol |

InChI |

InChI=1S/C3H7ClO2/c4-3(6)1-2-5/h3,5-6H,1-2H2 |

InChI Key |

PSYQXTDKRKLJQC-UHFFFAOYSA-N |

SMILES |

C(CO)C(O)Cl |

Canonical SMILES |

C(CO)C(O)Cl |

Origin of Product |

United States |

Synthetic Routes and Chemical Generation of Monochloropropanediols

Direct Synthesis Methods

Direct synthesis methods provide the most straightforward pathways to monochloropropanediols, typically resulting in a mixture of isomers.

The hydrolysis of epichlorohydrin (B41342) is a common industrial method for producing 3-chloro-1,2-propanediol (B139630). chembk.comgoogle.com This reaction involves the ring-opening of the epoxide ring of epichlorohydrin by water. The reaction can proceed under neutral, acidic, or basic conditions, with the rate being influenced by pH and temperature. who.intrsc.org

Under neutral conditions at room temperature, the half-life for the hydrolysis of epichlorohydrin to 3-chloro-1,2-propanediol is approximately 79 hours. who.int The rate of this hydrolysis can be increased by raising the temperature or by the presence of nucleophilic ions. who.int Acidic conditions, often employing catalysts like sulfuric acid, facilitate the reaction, which is typically run at elevated temperatures (e.g., reflux) for a short duration, followed by vacuum distillation to purify the product. chembk.comgoogle.com It has been demonstrated that this hydrolysis can be achieved using only water, avoiding solvents and acid/base catalysts, presenting a greener and scalable process. rsc.org For instance, heating a two-phase mixture of epichlorohydrin and water at 80-100°C can produce 3-chloro-1,2-propanediol in high yield. rsc.org The reaction is susceptible to pH, with studies showing half-lives at 20°C of 7.3, 3.9, and 6.8 days at pH 4, 7, and 9, respectively. europa.eu

The primary product of this hydrolysis is 3-chloro-1,2-propanediol, as the nucleophilic attack of water occurs preferentially at the less substituted carbon of the epoxide ring. The formation of 1-chloropropane-1,3-diol via this method is not typically reported as a significant pathway.

The direct chlorination of glycerol (B35011) with hydrogen chloride (HCl) is a key route for producing monochloropropanediols and is a greener alternative to processes starting from propylene. acs.orgrsc.org This reaction is of significant industrial interest as glycerol is an abundant byproduct of biodiesel production. scielo.br The reaction typically yields a mixture of products, primarily 3-chloro-1,2-propanediol (α-MCP) and 2-chloro-1,3-propanediol (B29967) (β-MCP), as well as dichlorinated products like 1,3-dichloro-2-propanol (B29581) (1,3-DCP) and 2,3-dichloro-1-propanol (B139626). acs.org

The reaction is generally carried out in the presence of a catalyst, often a carboxylic acid such as acetic acid. rsc.org The process involves heating glycerol and the catalyst (e.g., to 90-120°C) while introducing gaseous or aqueous HCl. google.comchemicalbook.comresearchgate.net The selectivity towards monochlorinated versus dichlorinated products can be controlled by adjusting reaction conditions like temperature, pressure, and catalyst loading. scielo.br

Recent research has explored various catalysts to improve the selectivity for 3-chloro-1,2-propanediol. Brønsted acidic ionic liquids have shown high efficacy, achieving yields of over 81% for 3-MCPD at 110°C after 12 hours. scielo.brscielo.br These catalysts are favored over traditional carboxylic acids due to higher activity and selectivity. scielo.br

| Catalyst | 3-MCPD Yield (%) | 2-MCPD Yield (%) | 1,3-DCP Yield (%) | Reference |

|---|---|---|---|---|

| [Bmim]HSO₄ | 81.62 | 4.46 | 13.58 | scielo.br |

| [Bmim]H₂PO₄ | 81.86 | <4.70 | 13.16 | scielo.br |

| [BPy]HSO₄ | 83.12 | <4.54 | 12.46 | scielo.br |

| [BPy]H₂PO₄ | 83.21 | 3.16 | 12.34 | scielo.br |

| [N₂₂₂₄]HSO₄ | 81.82 | <3.89 | 13.27 | scielo.br |

| [N₂₂₂₄]H₂PO₄ | 80.43 | 3.63 | 9.90 | scielo.br |

| No Catalyst | 59.83 | 3.75 | 4.78 | scielo.br |

The synthesis of 2-chloro-1,3-propanediol is documented in the reaction of glycerol with anhydrous HCl under pressure, using acetic acid as a catalyst. chemicalbook.com At temperatures reaching 120-123°C, a mixture containing 2-chloro-1,3-propanediol is obtained. chemicalbook.com

Targeted Synthesis of Enantiomeric Monochloropropanediols

Chiral monochloropropanediols are valuable intermediates for the synthesis of pharmaceuticals. synthesiswithcatalysts.comasm.org Specific stereoselective methods have been developed to produce these compounds in high enantiomeric purity.

A stereospecific route to the S-enantiomer of 3-chloro-1,2-propanediol utilizes sugar derivatives with known stereochemistry. google.com One such method starts from methyl 6-chloro-6-deoxy-α-D-glucopyranoside, a derivative of a D-saccharide. google.com The synthesis involves a three-stage process:

Glycol Cleavage: The starting sugar derivative is treated with sodium periodate (B1199274) to cleave the glycol bond, forming an aldehyde. google.com

Reduction: The resulting aldehyde is reduced to an alcohol using a reducing agent like sodium borohydride. google.com

Hydrolysis: The final step is a mild acidic hydrolysis to yield (S)-3-chloro-1,2-propanediol. google.com

This method provides a clear pathway to a specific enantiomer, avoiding the challenges of resolving a racemic mixture. google.com A similar approach using D-mannitol as the chiral starting material has also been described for the synthesis of chiral epichlorohydrin, a direct precursor to chiral 3-chloro-1,2-propanediol. acs.org

Chiral glycidol (B123203) and its derivatives are highly versatile C-3 building blocks for synthesizing enantiomerically pure compounds, including monochloropropanediols. google.comrsc.org For example, (S)-3-chloro-1,2-propanediol is an intermediate in the synthesis of (R)-Glycidyl butyrate, which is a starting material for the antibiotic Linezolid. synthesiswithcatalysts.com

One of the most effective methods for obtaining chiral precursors is the hydrolytic kinetic resolution (HKR) of racemic terminal epoxides, such as epichlorohydrin. gychbjb.comgoogle.comwikipedia.org This process uses a chiral catalyst, typically a Salen-Co(III) complex, to selectively hydrolyze one enantiomer of the epoxide, leaving the other unreacted and thus enantiomerically enriched. google.comgoogle.com

For example, the HKR of racemic epichlorohydrin with 0.55 equivalents of water, catalyzed by a chiral Salen-Co(III) complex, can yield the unreacted chiral epichlorohydrin with an enantiomeric excess (e.e.) of 98% at a 44% yield. google.com This chiral epichlorohydrin can then be hydrolyzed under controlled conditions to produce the corresponding enantiomer of 3-chloro-1,2-propanediol with high purity. chemicalbook.com For instance, reacting (R)-epichlorohydrin with water and a catalytic amount of L-2-chloropropionic acid at 80-90°C gives (R)-3-chloro-1,2-propanediol in 95.57% yield and 99.3% e.e. chemicalbook.com

Formation Mechanisms in Chemical Reactions and Process Simulations

The formation of monochloropropanediols from glycerol and a chlorine source is a complex process involving several competing and consecutive reactions. Kinetic and mechanistic studies, often aided by process simulations, have elucidated the key pathways. acs.orgabo.fiacs.org

The hydrochlorination of glycerol is believed to proceed through the formation of intermediate epoxides. acs.orgabo.fi The reaction mechanism involves the following key steps:

Protonation: A hydroxyl group of glycerol is protonated by the acid catalyst.

Nucleophilic Attack: A chloride ion attacks one of the carbon atoms, displacing water. This substitution can occur at the primary (C1 or C3) or secondary (C2) carbon.

Intermediate Formation: Attack at the primary carbon leads to 3-chloro-1,2-propanediol, while attack at the secondary carbon would lead to 2-chloro-1,3-propanediol. The formation of 3-chloro-1,2-propanediol is generally favored. rsc.org

Esterification Intermediate: In the presence of carboxylic acid catalysts, an alternative pathway involves the formation of a glycerol-ester intermediate, which is then converted to the chlorohydrin. abo.firesearchgate.net

Further Chlorination: The initially formed monochloropropanediols can undergo a second chlorination to yield dichloropropanols. scielo.brresearchgate.net

Theoretical calculations suggest the first chlorination to form 3-monochloropropane-1,2-diol can occur via an SN2 mechanism even without a catalyst. researchgate.net The formation of water during the reaction can inhibit the second chlorination step. researchgate.net

Process simulations are also used to understand the formation of these compounds under conditions simulating food processing, such as the high-temperature deodorization of edible oils. nih.govresearchgate.netnih.govagriculturejournals.cz These models show that precursors like diacylglycerols (DAGs) and a chlorine source can react to form 3-MCPD esters. nih.gov Three potential pathways have been proposed: a direct nucleophilic substitution, an indirect substitution, and a mechanism involving a glycidyl (B131873) ester intermediate. nih.gov Computational simulations indicate that the direct nucleophilic substitution pathway is the most likely. nih.gov

Acid-Catalyzed Chlorination of Glycerol and Acylglycerols

The synthesis of 1,3-dichloro-2-propanol (1,3-DCP) from glycerol through acid-catalyzed chlorination is a significant pathway, particularly as glycerol has become more available as a byproduct of biodiesel production. researchgate.netnanotrun.com This process typically involves the hydrochlorination of glycerol with hydrogen chloride in the presence of a carboxylic acid catalyst, such as acetic acid. abo.fi The reaction is generally carried out in a batch reactor at temperatures ranging from 90 to 120 °C. researchgate.net

Research has shown that aliphatic carboxylic acids can effectively catalyze the chlorination of glycerol with HCl to produce 1,3-DCP, with 3-MCPD acting as a reaction intermediate. researchgate.net For instance, the use of pimelic acid as a catalyst has demonstrated high conversion of glycerol and significant yields of chlorohydrins. researchgate.net The hydrochlorination of glycerol is thermodynamically favorable, with the equilibrium strongly favoring the formation of the chlorinated products. abo.fi

The reaction can be conducted in a continuous isothermal co-current bubble column reactor, with studies investigating a range of temperatures (70–120 °C) and catalyst concentrations (3–12%). researchgate.net The process is a greener alternative to the traditional epichlorohydrin manufacturing pathway, which involves the halogenation of propene, as it achieves high selectivity for 1,3-DCP and avoids stoichiometric co-products. abo.fi

Role of Chloride Ions and Metal Catalysts in Formation Pathways

Chloride ions are fundamental to the formation of 1,3-dichloro-2-propanol and other chloropropanols. These compounds can form when chloride ions react with lipid components in foods under various conditions, including processing, cooking, and storage. inchem.orgwho.int Similarly, in industrial settings, the presence of chloride ions is crucial for the synthesis of dichloropropanols from glycerol. researchgate.net

A variety of catalysts have been explored to facilitate the chlorination of glycerol. While carboxylic acids are commonly used, other catalytic systems have been investigated to improve efficiency and selectivity. researchgate.net

Brønsted Acidic Ionic Liquids: These have been shown to be effective catalysts for the chlorination of glycerol. scielo.br When using these catalysts, 3-MCPD is the main product, with smaller amounts of 1,3-DCP and other dichlorinated isomers being formed. scielo.br The yield of 3-MCPD can be significantly higher with these ionic liquids compared to carboxylic acid catalysts, which is attributed to the steric hindrance of the large ionic liquid molecules favoring the formation of the primary monochlorinated product. scielo.br

Heteropolyacid Catalysts: These have also been employed in the chlorination of glycerol. However, they tend to result in a mixture of products, including dichloropropanol (B8674427) and other byproducts, with a lower selectivity for 3-MCPD compared to ionic liquids. researchgate.netscielo.br

Lewis Acid Catalysts: The chlorination of glycerol can be carried out using Lewis acid catalysts, such as carboxylic acids, to produce a mixture of 2,3-dichloro-1-propanol and 1,3-dichloro-2-propanol. mdpi.com

Metal Alkoxides: In a different synthetic approach, 1,3-dichloro-2-propanol can be produced by the reduction of 1,3-dichloroacetone (B141476) (DCA). This reduction can be efficiently achieved using isopropanol (B130326) in the presence of aluminum isopropoxide as a catalyst. google.com

The following table summarizes the yield of various products from the chlorination of glycerol using a Brønsted acidic ionic liquid catalyst at different loadings.

| Catalyst Loading (mol/kg glycerol) | 1,3-DCP Yield (%) | 2-MCPD Yield (%) | 2,3-DCP Yield (%) | 3-MCPD Yield (%) |

| 0.25 | 8.43 | < 4.50 | < 0.44 | - |

| 1.0 | 18.33 | < 4.50 | < 0.44 | - |

| 0.75 | - | - | - | 81.62 |

Data sourced from a study on the selective chlorination of glycerol. scielo.br

Formation from Lipid Precursors and Related Compounds

1,3-Dichloro-2-propanol (1,3-DCP) and its precursor, 3-monochloro-1,2-propanediol (3-MCPD), can be formed from lipid precursors, particularly during food processing at high temperatures in the presence of chloride ions. ca.govderpharmachemica.com The primary lipid precursors are acylglycerols (mono-, di-, and triglycerides) and phospholipids. inchem.orgwho.intagriculturejournals.cz

The mechanism involves the reaction of chloride ions with the glycerol backbone of these lipids. inchem.org It has been demonstrated that 3-MCPD is a precursor to the formation of 1,3-DCP in protein hydrolysates. inchem.org Model studies simulating the conditions of food processing have shown that heating various lipids, such as monoacylglycerols, diacylglycerols, and triacylglycerols, in the presence of sodium chloride leads to the formation of 3-MCPD. agriculturejournals.cz Lecithin, a phospholipid, has also been identified as a precursor. agriculturejournals.cz

The amount of 3-MCPD formed can vary depending on the specific lipid precursor. In one study, the average amount of 3-MCPD formed after heating various precursors with sodium chloride at 200°C for 30 minutes was highest for lecithin, followed by diacylglycerols, glycerol, triacylglycerols, and monoacylglycerols. agriculturejournals.cz

The formation of these chloropropanols is a concern in food items that undergo processing involving high heat and the presence of fats and salt, such as acid-hydrolyzed vegetable protein (acid-HVP) and certain sauces. who.intderpharmachemica.com

By-product Generation in Industrial Chemical Processes

1,3-Dichloro-2-propanol (1,3-DCP) is a significant compound in the chemical industry, not only as a desired product but also as a by-product or impurity in various processes. ca.govnih.gov

A primary industrial context for 1,3-DCP is in the production of epichlorohydrin, a key chemical intermediate used in the manufacturing of epoxy resins, plastics, and elastomers. ca.govnih.gov 1,3-DCP is used as an intermediate in the synthesis of epichlorohydrin. nih.govontosight.ai Conversely, it can also be formed as a by-product from the degradation or hydrolysis of epichlorohydrin, especially in the presence of chloride ions. ca.govnih.gov Consequently, 1,3-DCP may be present as an impurity in epichlorohydrin and products derived from it, such as epoxy resins and dimethylamine-epichlorohydrin copolymers, which are used as flocculants in water purification. ca.gov

Furthermore, 1,3-DCP is an intermediate in the manufacture of other industrial chemicals, including:

1,3-dichloropropene , a soil fumigant. ca.govnih.gov

1,2,3-trichloropropane , a chemical intermediate for polymer manufacturing. ca.govnih.gov

Beyond these primary roles, 1,3-DCP can appear as an impurity in other materials. It has been found in acrylic paints that contain glycidyl esters and in certain quaternary ammonium (B1175870) compounds used in the paper and textile industries. ca.gov It is also a thermal degradation product of the flame retardant tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP), which is used in polyurethane foam and fabrics. ca.gov The hydrolysis of TDCPP can also lead to the formation of 1,3-DCP. ca.gov

Unusual Addition Reactions in Monochloropropanediol Formation

The formation of chloropropanols from unsaturated precursors can sometimes proceed through unexpected reaction pathways. A notable example is the addition of hypochlorous acid (HOCl) to allyl alcohol. researchgate.net

In a typical electrophilic addition reaction of HOCl to an alkene like propene, the product is 1-chloro-2-propanol, following Markovnikov's rule where the electrophile (Cl+) adds to the carbon with more hydrogen atoms, and the nucleophile (OH-) adds to the more substituted carbon. researchgate.net Based on this, the expected product from the addition of HOCl to allyl alcohol would be 3-chloropropane-1,2-diol. researchgate.net

However, the actual product formed is 2-chloropropane-1,3-diol. researchgate.net This "unusual" addition is mechanistically distinct. One proposed mechanism involves the initial epoxidation of the double bond in allyl alcohol, which generates a chloride ion. researchgate.net The resulting epoxide's oxygen atom is then protonated. This is followed by a nucleophilic attack by the chloride ion on the central carbon (C2) of the protonated epoxide ring, leading to the formation of 2-chloropropane-1,3-diol. This pathway can be viewed as an SN2-type reaction. researchgate.net An alternative explanation suggests the formation of a more stable secondary carbocation at the C2 position after the epoxide ring opens, which is then attacked by the chloride ion. researchgate.net

This example highlights that the synthesis of specific chloropropanediol isomers can be complex and may not always follow conventional addition reaction rules, with neighboring functional groups influencing the reaction's regioselectivity.

Reactivity and Transformation Pathways of Monochloropropanediols

Nucleophilic Substitution Reactions of Monochloropropanediols

Nucleophilic substitution is a fundamental class of reactions in which a nucleophile, a species rich in electrons, bonds with or attacks a substrate, displacing a leaving group. gacariyalur.ac.in In the case of 1-chloropropane-1,3-diol, the substrate is the chloroalkane, the electrophilic carbon is the one bonded to the chlorine atom, and the leaving group is the chloride ion (Cl⁻). youtube.com These reactions are critical in determining the transformation pathways of the compound.

The reaction generally proceeds via one of two primary mechanisms: SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular). youtube.com The structure of the substrate plays a crucial role in determining the dominant mechanism. Since this compound is a primary chloroalkane (the chlorine is attached to a carbon bonded to only one other carbon), it is expected to react predominantly through the SN2 mechanism. lumenlearning.com

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). gacariyalur.ac.inquizlet.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. gacariyalur.ac.in A variety of nucleophiles can react with this compound, leading to a range of substituted products. lumenlearning.com

Table 1: Factors Favoring the SN2 Mechanism for this compound

| Factor | Relevance to this compound |

|---|---|

| Substrate Structure | Primary (1°) carbon is sterically unhindered, allowing for backside attack by the nucleophile. quizlet.com |

| Nucleophile | Strong nucleophiles favor the SN2 pathway. The reaction rate is directly influenced by the nucleophile's concentration and strength. |

| Leaving Group | The chloride ion (Cl⁻) is a reasonably good leaving group, as it is the conjugate base of a strong acid (HCl). |

| Solvent | Polar aprotic solvents (e.g., acetone, DMSO) are typically preferred for SN2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity. lumenlearning.comquizlet.com |

Hydrolytic Stability and Decomposition in Aqueous and Alkaline Media

The stability of this compound in water is a critical aspect of its chemical profile. Hydrolysis, a reaction with water or hydroxide (B78521) ions, can lead to its decomposition. In aqueous and particularly in alkaline (basic) media, the compound can undergo transformation through two competing nucleophilic substitution pathways: a direct intermolecular substitution by water or hydroxide, and an intramolecular substitution involving one of the molecule's own hydroxyl groups.

Formation of Epoxides as Intermediates (e.g., Glycidol)

While 1,2-halohydrins (like the related compound 3-chloro-1,2-propanediol) are known to form epoxides such as glycidol (B123203) via an intramolecular SN2 reaction, the 1,3-substitution pattern of this compound leads to a different cyclic intermediate. derpharmachemica.com

Under basic conditions, the hydroxyl group at the C-3 position can be deprotonated to form an alkoxide ion. This alkoxide then acts as an internal nucleophile, attacking the carbon atom at the C-1 position that bears the chlorine atom. This intramolecular Williamson ether synthesis results in the formation of a four-membered cyclic ether known as oxetane (B1205548) . nih.govnih.govbeilstein-journals.org This cyclization is a key pathway for the decomposition of 1,3-halohydrins in alkaline solutions. researchgate.netresearchgate.net The formation of this strained, four-membered ring is a thermodynamically driven process. nih.govbeilstein-journals.org

Subsequent Reactions of Hydrolysis Products

Regardless of the initial pathway—direct hydrolysis or cyclization via an oxetane intermediate—the ultimate major product in aqueous media is propane-1,3-diol.

Direct Hydrolysis : In a direct SN2 reaction, a hydroxide ion (in alkaline media) or a water molecule (in neutral media) acts as the external nucleophile, attacking the C-1 carbon and displacing the chloride ion to form propane-1,3-diol directly.

Ring-Opening of Oxetane : If the oxetane intermediate is formed, it is a strained ring and susceptible to subsequent nucleophilic attack. nih.govbeilstein-journals.org In the aqueous alkaline medium, a hydroxide ion can attack one of the carbons of the oxetane ring (primarily the less substituted ones), leading to the opening of the ring. This ring-opening reaction also yields propane-1,3-diol. nih.gov

The final hydrolysis product, propane-1,3-diol, is a stable diol that can undergo typical reactions of primary alcohols, such as esterification with carboxylic acids or oxidation. chemcess.com

Thermal Decomposition Kinetics of Monochloropropanediol Derivatives

Specific experimental data on the thermal decomposition kinetics (e.g., activation energy, rate constants) of this compound are not extensively documented in scientific literature. However, the general behavior of chloroalkanes and information on related isomers can provide insight into its expected thermal stability.

The thermal degradation of chlorinated organic compounds typically involves the elimination of hydrogen chloride (HCl). inchem.org It is anticipated that upon heating to high temperatures, this compound would decompose. inchem.org This process would likely release toxic fumes, including hydrogen chloride gas. inchem.org The remaining organic fragment could then undergo further rearrangement, polymerization, or fragmentation to yield a complex mixture of products.

Studies on the kinetics of thermal degradation often utilize techniques like Thermogravimetric Analysis (TGA) to measure weight loss as a function of temperature. mdpi.com Such analyses allow for the determination of kinetic parameters like the activation energy, which quantifies the energy barrier for the decomposition reaction. mdpi.commdpi.com While detailed kinetic parameters for this compound are not available, it is known that the thermal stability of such compounds is a critical factor in high-temperature applications. For the related isomer, 3-chloro-1,2-propanediol (B139630), decomposition is noted upon heating to its boiling point (213°C), a characteristic that underscores the limited thermal stability of chloropropanols. inchem.org

Advanced Analytical Methodologies in Monochloropropanediol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical methods for 1-chloropropane-1,3-diol, providing the necessary separation from interfering substances. Gas chromatography and high-performance liquid chromatography are the most commonly employed techniques, each with its own set of advantages and specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound. This approach offers high resolution and sensitivity, making it suitable for trace-level detection. The inherent volatility of this compound allows for its analysis by GC, although derivatization is often necessary to improve its chromatographic properties and detection sensitivity.

In GC-MS analysis, the sample is first vaporized and introduced into a long, thin capillary column. An inert carrier gas, such as helium or nitrogen, transports the sample through the column, which is coated with a stationary phase. The separation of different compounds is based on their differential partitioning between the mobile gas phase and the stationary liquid phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.

After separation in the GC column, the eluted compounds enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which breaks the molecules into charged fragments. These fragments are then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the compound, allowing for its unambiguous identification and quantification. The use of isotopically labeled internal standards, such as deuterated analogs, is a common practice to ensure accurate quantification by correcting for any sample loss during preparation and analysis.

Several studies have demonstrated the effectiveness of GC-MS for the analysis of chloropropanols, including this compound, in various food matrices. nih.govnih.govtandfonline.com These methods often involve an initial extraction of the analyte from the sample, followed by a derivatization step to enhance its volatility and thermal stability. The selection of appropriate derivatizing agents and the optimization of GC-MS parameters are critical for achieving the desired sensitivity and accuracy. For instance, limits of detection (LOD) and limits of quantification (LOQ) in the low µg/kg range have been reported, highlighting the sensitivity of this technique. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) provides an alternative and complementary approach to GC-MS for the analysis of this compound. pan.olsztyn.plinternationaljournalssrg.org HPLC is particularly useful for analyzing thermally labile or non-volatile compounds that are not amenable to GC analysis without derivatization. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases.

Different modes of HPLC can be employed, with reverse-phase HPLC being the most common for the analysis of polar compounds like this compound. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is influenced by its polarity and the composition of the mobile phase.

Detection in HPLC can be achieved using various detectors, such as refractive index (RI) or ultraviolet (UV) detectors. However, for enhanced sensitivity and selectivity, HPLC is often coupled with mass spectrometry (HPLC-MS). This combination allows for the separation of complex mixtures by HPLC followed by the sensitive and specific detection of the target analyte by MS. HPLC-MS methods have been successfully applied to the analysis of related chloropropanols and their esters in diverse samples. nih.govacs.orgmdpi.com

The choice between GC-MS and HPLC-MS often depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the availability of instrumentation.

Ultrahigh Performance Liquid Chromatography (U-HPLC) Coupled to Mass Spectrometry

Ultrahigh-performance liquid chromatography (U-HPLC), also known as ultra-performance liquid chromatography (UPLC), represents a significant advancement in liquid chromatography technology. microtrace.com By utilizing columns packed with smaller particles (typically less than 2 µm), U-HPLC systems can operate at much higher pressures than conventional HPLC systems. This results in significantly improved resolution, faster analysis times, and increased sensitivity.

When coupled with mass spectrometry, U-HPLC-MS offers a highly powerful tool for the analysis of this compound and its derivatives. The enhanced separation efficiency of U-HPLC allows for the resolution of closely related isomers and the reduction of matrix effects, which can be a significant challenge in the analysis of complex samples.

U-HPLC-MS methods have been developed for the analysis of related monochloropropanediol esters in various food matrices, demonstrating excellent sensitivity and accuracy. nih.govresearchgate.netnih.govacs.org These methods often employ tandem mass spectrometry (MS/MS) for detection, which provides an additional layer of selectivity and reduces background noise. In MS/MS, a specific precursor ion is selected and fragmented, and the resulting product ions are monitored for quantification. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and allows for the detection of analytes at very low concentrations.

The application of U-HPLC-MS in the analysis of this compound offers several advantages, including high throughput, improved sensitivity, and the ability to analyze a wide range of related compounds in a single run.

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. In the context of this compound analysis, derivatization is often employed to enhance volatility for GC analysis, improve chromatographic separation, and increase detection sensitivity.

Phenylboronic Acid (PBA) Derivatization for Diols

Phenylboronic acid (PBA) is a widely used derivatizing agent for compounds containing diol functional groups, such as this compound. nih.govagriculturejournals.czchromforum.orgd-nb.info PBA reacts with the 1,3-diol moiety to form a stable cyclic boronate ester. This reaction is highly specific for diols, which contributes to the selectivity of the analytical method.

The formation of the PBA derivative significantly alters the physicochemical properties of this compound. The resulting cyclic ester is more volatile and less polar than the parent compound, making it well-suited for GC analysis. nih.gov The derivatization reaction is typically carried out in an aqueous or organic solvent and can be performed at room temperature or with gentle heating. nih.govchromforum.org

The PBA derivative of this compound can be readily detected by GC-MS. The mass spectrum of the derivative shows characteristic fragment ions that can be used for identification and quantification. nih.govd-nb.info The use of PBA derivatization has been shown to provide low limits of detection for related monochloropropanediols in various food matrices. nih.govagriculturejournals.cz

Table 1: Comparison of Analytical Techniques for this compound

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | High resolution, high sensitivity, well-established methods. | Trace analysis in food and environmental samples. nih.govnih.govtandfonline.com |

| HPLC-MS | Separation of compounds in a liquid mobile phase followed by mass-based detection. | Suitable for non-volatile and thermally labile compounds, versatile. | Analysis of parent compound and its esters in complex matrices. nih.govacs.orgmdpi.com |

| U-HPLC-MS | High-pressure liquid chromatography with smaller particle columns for enhanced separation, coupled with MS. | Faster analysis, improved resolution and sensitivity. | High-throughput analysis of monochloropropanediol esters. nih.govresearchgate.netnih.gov |

Silylation Reagents (e.g., BSTFA, Trimethylsilylimidazole)

Silylation is another common derivatization technique used to increase the volatility and thermal stability of polar compounds for GC analysis. registech.com Silylating reagents react with active hydrogen atoms, such as those in hydroxyl groups, to replace them with a trimethylsilyl (B98337) (TMS) group.

Several silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylsilylimidazole (TMSI) being among the most frequently used. thermofisher.comidc-online.comwordpress.com BSTFA is a powerful silylating agent that reacts readily with hydroxyl groups to form TMS ethers. tcichemicals.com The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of BSTFA, particularly for hindered hydroxyl groups. thermofisher.com

Trimethylsilylimidazole is another effective silylating reagent that is particularly useful for the derivatization of hydroxyl groups. tcichemicals.comresearchgate.net The choice of silylating reagent and reaction conditions (e.g., solvent, temperature, reaction time) depends on the specific analyte and the sample matrix.

The resulting TMS derivatives of this compound are more volatile and less polar than the underivatized compound, leading to improved peak shape and sensitivity in GC analysis. The mass spectra of the TMS derivatives exhibit characteristic fragmentation patterns that can be used for their identification and quantification by GC-MS. Silylation has been successfully applied to the analysis of various chloropropanols in different sample types. researchgate.netnih.gov

Table 2: Common Derivatization Reagents for this compound

| Derivatization Reagent | Functional Group Targeted | Resulting Derivative | Advantages |

|---|---|---|---|

| Phenylboronic Acid (PBA) | 1,3-Diol | Cyclic boronate ester | High specificity for diols, forms stable and volatile derivatives for GC-MS. nih.govagriculturejournals.czchromforum.org |

| BSTFA (with or without TMCS) | Hydroxyl groups | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability for GC analysis, powerful silylating agent. thermofisher.comidc-online.comtcichemicals.com |

| Trimethylsilylimidazole (TMSI) | Hydroxyl groups | Trimethylsilyl (TMS) ether | Effective for hydroxyl groups, improves chromatographic performance for GC-MS. tcichemicals.comresearchgate.net |

Heptafluorobutyryl Derivatives (e.g., HFBA, HFBI)

Derivatization with fluorinated reagents such as Heptafluorobutyric Anhydride (HFBA) and N-methyl-bis(heptafluorobutyryl)imide (HFBI) is a widely employed strategy in the analysis of chloropropanols, including this compound. This approach is particularly advantageous for gas chromatography (GC) based methods. The primary purpose of this derivatization is to convert the polar hydroxyl groups of the diol into less polar, more volatile heptafluorobutyryl esters. This transformation significantly improves the chromatographic peak shape, reduces tailing, and enhances the sensitivity of the analysis. nih.gov

The reaction with HFBA or HFBI proceeds by acylation of the hydroxyl groups of this compound. This process results in a derivative with a higher molecular weight and the incorporation of multiple fluorine atoms. The presence of these electronegative fluorine atoms makes the derivative highly responsive to electron capture detection (ECD), a sensitive and selective detection method for halogenated compounds. Furthermore, these derivatives are well-suited for analysis by gas chromatography-mass spectrometry (GC-MS), where the fragmentation patterns of the derivative can be used for definitive identification and quantification. shimadzu.com

The selection between HFBA and HFBI can depend on the specific requirements of the analytical method, including reaction conditions and potential for side products. Both reagents are effective in converting diols to their corresponding heptafluorobutyryl esters, facilitating trace-level detection of this compound in complex samples. researchgate.net

Table 1: Comparison of Heptafluorobutyryl Derivatization Reagents

| Reagent | Full Name | Key Features |

|---|---|---|

| HFBA | Heptafluorobutyric Anhydride | Highly reactive, forms stable derivatives with hydroxyl groups. gcms.cz |

| HFBI | N-methyl-bis(heptafluorobutyryl)imide | Also highly reactive and forms stable derivatives, often used to minimize side reactions. shimadzu.com |

1,3-Dioxolane Derivative Formation

For diols with adjacent hydroxyl groups (1,2-diols), such as the related compound 3-monochloropropane-1,2-diol (3-MCPD), derivatization to form a cyclic acetal (B89532), specifically a 1,3-dioxolane, is a common analytical strategy. nih.gov However, for 1,3-diols like this compound, the reaction with an aldehyde or ketone under acidic conditions leads to the formation of a six-membered cyclic acetal known as a 1,3-dioxane (B1201747) . wikipedia.org

This derivatization reaction is typically carried out by reacting this compound with a suitable carbonyl compound, such as formaldehyde (B43269) or acetone, in the presence of an acid catalyst. The resulting 1,3-dioxane derivative is more volatile and less polar than the parent diol, making it amenable to analysis by gas chromatography. The choice of the carbonyl reagent can be used to introduce specific mass fragments that can be useful for mass spectrometric detection. google.com The formation of the 1,3-dioxane ring provides a stable derivative that can be readily separated from other components in the sample matrix.

Table 2: Derivative Formation from Diols

| Diol Structure | Reactant | Derivative Formed |

|---|---|---|

| 1,2-diol | Carbonyl Compound | 1,3-Dioxolane |

| 1,3-diol | Carbonyl Compound | 1,3-Dioxane |

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical step in the analytical workflow for the determination of this compound. The choice of extraction and cleanup techniques is largely dependent on the nature of the sample matrix and the concentration of the analyte.

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is a fundamental and widely used technique for the separation of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For a polar compound like this compound, LLE can be employed to extract it from aqueous samples into an organic solvent. nih.gov

The efficiency of the extraction is governed by the partition coefficient of the analyte between the two phases. depauw.edu To enhance the extraction of polar analytes from an aqueous matrix, several strategies can be employed. These include adjusting the pH of the aqueous phase to suppress the ionization of the analyte, or "salting out," where a high concentration of an inorganic salt is added to the aqueous phase to decrease the solubility of the organic analyte and promote its transfer into the organic phase. mdpi.com Multiple extractions with smaller volumes of the organic solvent are generally more efficient than a single extraction with a large volume. libretexts.org

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is a versatile and efficient sample preparation technique that has largely replaced LLE for many applications. cabidigitallibrary.org SPE involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. lodz.pl This technique offers several advantages over LLE, including higher recovery rates, reduced solvent consumption, and the ability to handle a wide range of sample volumes. nih.gov

For the extraction of a polar compound like this compound from a sample, a normal-phase SPE sorbent can be utilized. lodz.pl In this mode, a polar stationary phase is used to retain the polar analyte, while less polar interferences are washed away. The analyte is then eluted with a more polar solvent. Alternatively, reversed-phase SPE can be used where a nonpolar stationary phase retains nonpolar compounds, allowing the polar analyte to pass through. The choice of sorbent and elution solvent is critical for achieving selective extraction and high recovery of this compound.

Pressurized Liquid Extraction (PLE) with In Situ Derivatization

Pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), is a technique that uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. researchgate.net By using solvents at temperatures above their boiling points, the solubility of analytes is increased, and the viscosity of the solvent is decreased, leading to faster and more complete extraction from solid and semi-solid samples. researchgate.net

A significant advancement in PLE is the ability to perform in-situ derivatization. In this approach, the derivatizing reagent is added directly to the extraction cell with the sample. As the extraction proceeds under high temperature and pressure, the derivatization reaction occurs simultaneously. This one-step extraction and derivatization process can significantly reduce sample preparation time and minimize the potential for analyte loss. For this compound, a suitable derivatizing agent could be introduced into the PLE cell to convert the diol into a more extractable and volatile derivative during the extraction process.

Matrix Effects and Clean-up Procedures (e.g., Silica (B1680970) Gel)

Complex sample matrices, such as those found in food and environmental samples, can contain a multitude of co-extracted compounds that can interfere with the analysis of the target analyte. waters.com This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. youtube.com Therefore, a clean-up step is often necessary to remove these interfering compounds. youtube.com

Silica gel chromatography is a widely used and effective clean-up technique for removing polar interferences from sample extracts. vertexeng.com Silica gel is a highly polar adsorbent that strongly retains polar compounds. itrcweb.org In a typical clean-up procedure, the sample extract is passed through a column packed with silica gel. The less polar analytes of interest will pass through the column with a nonpolar solvent, while the more polar interfering compounds are retained on the silica gel. epa.gov This process results in a cleaner extract, which can lead to improved chromatographic performance and more accurate and reliable analytical results.

High-Throughput and Real-Time Screening Techniques

In the analysis of this compound and its related esters, the demand for rapid and efficient analytical methods has led to the development of high-throughput screening (HTS) and real-time techniques. bmglabtech.com These approaches leverage automation and advanced instrumentation to test large numbers of samples in a short period, accelerating the identification of contaminants in food and other matrices. bmglabtech.comufl.edu Unlike traditional chromatographic methods that require extensive sample preparation and long analysis times, HTS methods aim for minimal sample handling and rapid data acquisition, making them ideal for screening large batches of samples for potential contamination. researchgate.netpageplace.de

Ambient Desorption Ionization Mass Spectrometry (e.g., DART-OrbitrapMS)

A significant advancement in high-throughput screening is Ambient Desorption Ionization Mass Spectrometry (ADI-MS). researchgate.netresearchgate.net These techniques allow for the direct analysis of samples in their native state under ambient conditions, requiring little to no sample preparation. pageplace.denih.gov One of the most prominent ADI-MS techniques applied to the analysis of monochloropropanediol esters is Direct Analysis in Real Time (DART) coupled with high-resolution mass spectrometry, such as an Orbitrap mass spectrometer (DART-OrbitrapMS). researchgate.netmsconsult.dk

DART utilizes a stream of heated, excited gas (typically helium or nitrogen) to desorb and ionize analytes directly from a sample's surface. pageplace.de The ionized molecules are then introduced into the mass spectrometer for analysis. pageplace.de This process is rapid, with analysis times often lasting only a few seconds per sample. nih.gov

When coupled with an Orbitrap mass spectrometer, the DART source benefits from the Orbitrap's high-resolution and accurate mass (HRAM) capabilities. nih.gov This combination allows for the confident identification of target compounds based on their precise mass, which helps to distinguish them from matrix interferences.

In the context of this compound research, DART-OrbitrapMS has been successfully employed for the high-throughput, semi-quantitative screening of 3-MCPD diesters in vegetable oils. researchgate.netmsconsult.dk This approach serves as a rapid screening tool to quickly identify contaminated samples, which can then be subjected to more time-consuming quantitative methods if necessary. researchgate.net The direct analysis capability of DART significantly reduces the need for complex extraction and clean-up steps, which are often major bottlenecks in traditional analytical workflows. researchgate.netmsconsult.dk While the technique has shown good agreement with data from more conventional methods like U-HPLC-OrbitrapMS for diesters, its application for monoesters at naturally occurring levels has been more challenging due to lower ionization yields. researchgate.netmsconsult.dk

The key advantages of DART-OrbitrapMS in this field include:

Speed: Analysis is performed in real-time, taking seconds per sample. nih.gov

Minimal Sample Preparation: Samples can often be analyzed directly without extensive extraction or derivatization. pageplace.denih.gov

High Specificity: The high mass accuracy of the Orbitrap analyzer allows for precise identification of contaminants.

Versatility: It can be applied to a variety of sample types, including liquids and solids. pageplace.de

These features make DART-OrbitrapMS a powerful tool for rapid screening in food safety monitoring and quality control, enabling a faster response to potential contamination events.

Method Validation and Performance Metrics

The validation of analytical methods is a critical process to ensure that the data generated are reliable, accurate, and fit for purpose. For the analysis of this compound and its esters, method validation involves a comprehensive evaluation of several key performance metrics. This process demonstrates that a method is suitable for its intended use, whether for regulatory compliance, quality control, or research.

Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

Method validation for this compound and related compounds consistently involves establishing linearity and determining the sensitivity through the limits of detection (LOD) and quantification (LOQ).

Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (r²) of the resulting calibration curve. For methods analyzing 3-MCPD and 1,3-DCP, calibration curves consistently show high degrees of linearity, with correlation coefficients often reported as ≥ 0.99. nih.gov

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. gcms.cz These values are crucial for determining the suitability of a method for detecting trace levels of contaminants.

Various studies have reported a range of LODs and LOQs depending on the specific compound, the analytical technique employed (e.g., GC-MS, GC-MS/MS), and the sample matrix. For instance, in the analysis of free 3-MCPD and 1,3-DCP using GC-MS, LODs have been found to range from 4.18 to 10.56 ng/g for 3-MCPD and 1.06 to 3.15 ng/g for 1,3-DCP across different food matrices. nih.gov The use of more sensitive techniques like GC-MS/MS can significantly lower these limits; for example, the instrumental LOD for glycidyl (B131873) stearate (B1226849) (a proxy for glycidol (B123203), a related contaminant) dropped to 0.02 mg/kg. restek.com One study using a large volume injection technique coupled to comprehensive gas chromatography (LVI-GC×GC-TOFMS) estimated an even lower LOD of 0.00080 µg/g and an LOQ of 0.00267 µg/g for a 3-MCPD derivative in palm oil. gcms.cz

The table below summarizes representative LOD and LOQ values from different analytical methods for monochloropropanediols and related compounds.

Table 1: Examples of LOD and LOQ for Monochloropropanediol Analysis

| Compound | Analytical Technique | Matrix | LOD | LOQ |

|---|---|---|---|---|

| 3-MCPD | GC-MS | Various Foods | 4.18 - 10.56 ng/g | Not Specified |

| 1,3-DCP | GC-MS | Various Foods | 1.06 - 3.15 ng/g | Not Specified |

| Glycidyl Stearate | GC-MS/MS | Oil | 0.02 mg/kg | Not Specified |

Accuracy, Precision, and Reproducibility Assessments

Accuracy refers to the closeness of a measured value to the true or accepted value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. In these studies, a known amount of the analyte is added to a blank matrix, and the percentage of the analyte recovered by the method is calculated. For the analysis of 3-MCPD and 1,3-DCP, recovery (accuracy) values are frequently reported in the range of 90.38% to 122.46% and 91.24% to 113.40%, respectively, across various food matrices. nih.gov

Precision measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is often evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Reproducibility (Inter-day or inter-laboratory precision): The precision obtained under different conditions, such as on different days, with different analysts, or in different laboratories.

For 3-MCPD analysis, precision values (as RSD) have been reported between 1.89% and 25.22%, while for 1,3-DCP, they range from 1.42% to 10.58%. nih.gov Good precision, with RSD values typically below 15%, is a common target in method validation. researchgate.net

The table below provides a summary of reported accuracy and precision data for the analysis of these compounds.

Table 2: Accuracy and Precision Data for 3-MCPD and 1,3-DCP Analysis

| Compound | Matrix | Accuracy (% Recovery) | Precision (% RSD) |

|---|---|---|---|

| 3-MCPD | Various Foods | 90.38 - 122.46 | 1.89 - 25.22 |

Selection and Efficacy of Internal Standards

The use of internal standards is a cornerstone of accurate quantification in analytical chemistry, particularly for complex matrices where analyte loss during sample preparation or variations in instrument response can occur. An internal standard is a compound with similar chemical and physical properties to the analyte that is added in a known amount to the sample, calibration standards, and blanks before any sample processing.

For the analysis of this compound and its esters, isotopically labeled analogues are the preferred choice for internal standards due to their near-identical chemical behavior to the native analytes. The most commonly used internal standard is a deuterated form of 3-MCPD, such as 3-MCPD-d5. gcms.cz This standard co-elutes with the target analyte in chromatographic separations but is distinguished by its higher mass in the mass spectrometer.

The efficacy of an internal standard is crucial for compensating for:

Variations in extraction efficiency.

Analyte loss during sample clean-up and concentration steps.

Fluctuations in injection volume.

Matrix effects that can cause ion suppression or enhancement in the mass spectrometer.

The use of deuterium-labeled internal standards has been shown to be effective in quantitative analysis, allowing for accurate measurements even with complex sample preparation procedures. researchgate.net For example, in methods for analyzing 3-MCPD esters, a known amount of 3-MCPD-d5 is added to the sample at the beginning of the workflow. gcms.cz By calculating the ratio of the analyte's response to the internal standard's response, accurate quantification can be achieved, correcting for procedural variations. This stable isotope dilution approach is considered the gold standard for quantification in mass spectrometry-based methods. gcms.cz

Mechanistic Investigations of Monochloropropanediol Formation and Decomposition

Detailed Reaction Pathways in Chemical and Simulated Food Systems

The formation of monochloropropanediols, particularly 3-monochloropropane-1,2-diol (3-MCPD), in food and chemical systems is a complex process that can occur through several proposed pathways. These reactions typically involve a source of glycerol (B35011) (such as acylglycerols in fats and oils) and a source of chloride ions, often accelerated by high temperatures. agriculturejournals.czresearchgate.netderpharmachemica.com

Three primary mechanisms have been postulated:

Direct Nucleophilic Substitution: This pathway involves a direct attack by chloride ions on the carbon atoms of the glycerol backbone. derpharmachemica.com The hydroxyl or ester groups on the glycerol molecule can be protonated, making the carbon atom more susceptible to nucleophilic attack by a chloride ion. researchgate.net

Formation of Reactive Intermediates: A widely supported mechanism involves the formation of cyclic acyloxonium ion intermediates from diacylglycerols at high temperatures. derpharmachemica.com These reactive ions are then attacked by chloride ions, leading to the opening of the ring and the formation of monochloropropanediol esters (MCPDEs). derpharmachemica.com These esters can subsequently be hydrolyzed to yield the free monochloropropanediol. Another potential intermediate is glycidol (B123203) (an epoxide), which can also react with chloride to form monochloropropanediols. researchgate.net

Free Radical Mechanism: More recent research has proposed a novel pathway involving free radicals. This mechanism suggests that at high temperatures and under low-moisture conditions, a cyclic acyloxonium free radical (CAFR) can form from diacylglycerols. The presence of these radicals has been demonstrated using electron spin resonance (ESR) spectroscopy. scielo.br This radical intermediate then reacts with a chlorine source to form MCPD esters.

These pathways often occur simultaneously, with their relative contributions depending on the specific conditions of the reaction system, such as the types of lipids present, the availability of chloride, and the processing temperature. derpharmachemica.com

Stereochemical Aspects of Monochloropropanediol Formation

The formation of monochloropropanediols from glycerol, a prochiral molecule, can lead to chiral products. Research indicates that the reaction is often regioselective.

In pathways involving acylglycerols, the formation of MCPD esters preferentially occurs at the primary (sn-1 and sn-3) positions of the glycerol backbone rather than the secondary (sn-2) position. This steric hindrance effect favors the formation of 3-MCPD over 2-MCPD. agriculturejournals.cz

When monochloropropanediols are formed, they can exist as a racemic mixture of two enantiomers, (R)- and (S)-forms. derpharmachemica.com For instance, in protein hydrolysates produced by hydrochloric acid hydrolysis, the (R)- and (S)-enantiomers of 3-MCPD are typically found in equimolar concentrations. derpharmachemica.com The specific stereochemistry of the products can be significant, as biological systems often interact differently with different enantiomers.

Factors Influencing Formation Yields and Rates

The amount and rate of monochloropropanediol formation are highly dependent on several key physical and chemical parameters.

The concentration of precursors is a critical factor. Studies have shown that the formation of bound 3-MCPD (in the form of esters) is directly proportional to the concentration of both the lipid source (e.g., oil) and the chloride source (e.g., NaCl). acs.org The type of lipid precursor also plays a significant role; formation is generally faster from diacylglycerols and monoacylglycerols than from triacylglycerols, as the former are direct precursors to the cyclic acyloxonium ion intermediate. acs.org Higher concentrations of free fatty acids, indicated by a higher acid value in oils, have also been linked to increased formation of 3-MCPD esters. researchgate.net

Table 1: Effect of Acylglycerol Precursor on 3-MCPD Formation

| Precursor | Relative Amount of 3-MCPD Formed (µmole/mole) |

| 1-Monopalmitin | 238 |

| 1,3-Dipalmitin | 99 |

| Tripalmitin | 28 |

| Soybean Oil | ~45 |

Data sourced from model systems reacting precursors with sodium chloride in an emulsion. acs.org

Temperature is a primary driver of monochloropropanediol formation. Generally, the rate of formation increases with temperature, particularly above 200°C, which is a common temperature in food processing steps like oil deodorization and frying. researchgate.net However, the net yield of monochloropropanediols is a balance between their formation and degradation, as they also become less stable at very high temperatures. acs.org

Some studies in model systems have shown that while the initial rate of formation increases with temperature, the rate of decomposition also increases significantly. agriculturejournals.czacs.org This can lead to a scenario where the maximum concentration of the compound is observed at a specific temperature, after which the decomposition rate may outpace the formation rate. agriculturejournals.czacs.org For example, one study found the highest net yield of bound 3-MCPD at 100°C, with yields decreasing at temperatures up to 230°C due to rapid decomposition. acs.org Another study, however, calculated that the maximum 3-MCPD concentration would be achieved at 230°C, though it would take over 20 hours to reach that point. agriculturejournals.cz The effect of pressure on reaction kinetics in food systems is not as extensively documented.

Table 2: Effect of Temperature on Glycerol Chlorination Product Yields

| Temperature (°C) | Reaction Time (h) | 3-MCPD Yield (%) | 2-MCPD Yield (%) | 1,3-DCP Yield (%) |

| 70 | 12 | 21.43 | 0.80 | 0.31 |

| 110 | 12 | 81.62 | 4.46 | 13.58 |

| 130 | 6 | 85.39 | - | - |

Data from chlorination of glycerol with gaseous HCl over a Brønsted acidic ionic liquid catalyst. agriculturejournals.cz

Water activity (a measure of the availability of water) plays a dual role in the formation of monochloropropanediols. Water is necessary for the hydrolysis of triacylglycerols to form the more reactive mono- and diacylglycerol precursors. acs.org However, excessive water can also inhibit the formation reaction. Research in model systems has found that the highest yield of bound 3-MCPD occurred in media with an intermediate water content of approximately 20%. acs.org

Emulsifiers are crucial in simulated food systems, as they facilitate the interaction between the water-insoluble lipid phase and the water-soluble chloride ions. By creating a stable emulsion, they increase the interfacial surface area where the reaction can occur. agriculturejournals.czderpharmachemica.comacs.org

Degradation Pathways and Stability Studies under Various Conditions

Monochloropropanediols are not entirely stable under the conditions in which they are formed, particularly at high temperatures and in the presence of water. The primary degradation pathway involves the intramolecular displacement of the chloride ion by an adjacent hydroxyl group, forming a glycidol intermediate. This epoxide is then rapidly hydrolyzed to glycerol.

Stability studies have demonstrated the following:

Effect of Temperature: The rate of decomposition increases significantly with temperature. In model systems heated from 100°C to 230°C, the degradation rate of 3-MCPD esters was lowest at 100°C and highest at 230°C. acs.org Kinetic studies have confirmed that the rate constants for 3-MCPD decomposition are often higher than the rate constants for its formation at elevated temperatures. agriculturejournals.cz

Effect of pH: The stability of monochloropropanediols is pH-dependent. Degradation is generally faster under alkaline conditions. One study noted that the quantity of 3-MCPD decreased as the pH of an alkaline treatment increased.

Microbial Degradation: Certain microorganisms are capable of degrading monochloropropanediols. For example, Saccharomyces cerevisiae (baker's yeast) has been shown to transform 3-MCPD, with degradation being more effective for the (S)-enantiomer than the (R)-enantiomer. The process involves an enzymatic reaction that releases chloride ions.

Theoretical and Computational Chemistry Approaches in Monochloropropanediol Research

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to predict a molecule's geometry and the distribution of its electrons.

For 1-chloropropane-1,3-diol, these calculations would be employed to establish the most stable three-dimensional conformations. The presence of hydroxyl groups and a chlorine atom allows for various rotational isomers (rotamers) and the potential for intramolecular hydrogen bonding. Computational methods can systematically explore the potential energy surface to identify the lowest energy structures, known as global minima, as well as other stable local minima. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined with high accuracy.

Beyond molecular geometry, quantum chemical calculations elucidate a range of electronic properties that govern the molecule's reactivity and interactions. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule, crucial for predicting sites of nucleophilic or electrophilic attack. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

While specific data for this compound is not prevalent in literature, the following table outlines the typical molecular and electronic properties that would be determined through quantum chemical calculations.

| Property Calculated | Significance in Chemical Research |

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles for the most stable conformers. |

| Relative Conformational Energies | Determines the energy differences between various rotational isomers. |

| Vibrational Frequencies | Predicts the infrared and Raman spectra, aiding in experimental identification. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic interactions. |

| HOMO-LUMO Energies and Gap | Indicates chemical reactivity, kinetic stability, and electronic excitation properties. |

| Mulliken or Natural Bond Orbital (NBO) Charges | Quantifies the partial charge on each atom, offering insights into polarity and bonding. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and interactions. |

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry provides powerful tools for mapping the entire pathway of a chemical reaction, offering a level of detail that is often inaccessible through experimental means alone. For this compound, simulations can be used to investigate its formation from precursors like glycerol (B35011) or its subsequent degradation and transformation into other chemical species.

These investigations involve calculating the potential energy surface for a proposed reaction. The process begins by identifying the structures of the reactants and products. Computational algorithms are then used to locate the transition state (TS)—the highest energy point along the reaction coordinate. The transition state represents the energetic barrier that must be overcome for the reaction to proceed. Its geometry reveals the specific arrangement of atoms at the peak of the reaction barrier.

The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. By comparing the activation energies of different possible pathways, researchers can predict which mechanism is most likely to occur under given conditions. Furthermore, methods like Intrinsic Reaction Coordinate (IRC) calculations can trace the path from the transition state down to the reactants and products, confirming that the identified TS correctly connects the intended species. These simulations are vital for understanding how factors like solvents or catalysts might influence the reaction by stabilizing or destabilizing the transition state.

The table below summarizes key information that can be obtained from reaction mechanism simulations for a compound like this compound.

| Parameter/Analysis | Description and Significance |

| Transition State (TS) Geometry | The specific atomic arrangement at the peak of the reaction energy barrier. |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur; dictates the reaction rate. |

| Reaction Energy (ΔErxn) | The net energy difference between products and reactants, indicating if a reaction is exothermic or endothermic. |

| Intrinsic Reaction Coordinate (IRC) | A calculation that confirms the transition state connects the correct reactants and products. |

| Catalytic Effects | Simulation of how a catalyst alters the potential energy surface, typically by lowering the activation energy. |

| Solvent Effects | Modeling the influence of a solvent on the reaction pathway, which can alter reaction rates and selectivity. |

Molecular Dynamics Simulations of Interactions and Transformations

While quantum chemical calculations typically focus on static, isolated molecules (often modeled in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules in a more realistic, explicit environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their dynamic movements and interactions over time.

For this compound, MD simulations would be invaluable for understanding its behavior in condensed phases, such as in aqueous solution or in contact with biological macromolecules. By simulating a single this compound molecule surrounded by a large number of explicit water molecules, one can study its solvation structure in detail. This includes analyzing the hydrogen bonding network between the diol's hydroxyl groups and surrounding water, as well as the hydrophobic interactions involving the chloropropyl backbone. Such simulations provide insights into its solubility and how it orients itself at interfaces.

MD simulations can also be used to study the interactions of this compound with larger systems, such as proteins or DNA. By placing the molecule near a biological target, the simulation can track its binding process, identify key interacting residues, and estimate the stability of the resulting complex. This is crucial for understanding potential mechanisms of toxicity or biological activity. Furthermore, advanced MD techniques can be used to simulate chemical transformations by combining classical force fields with quantum mechanical calculations for the reacting parts of the system (QM/MM methods), allowing for the study of reactions in complex environments like an enzyme's active site. A study on the parent compound, 1,3-propanediol, has utilized molecular dynamics to investigate its selective extraction using ionic liquids, showcasing the utility of this method for understanding intermolecular interactions in solution.

The following table highlights the types of insights that can be gained from molecular dynamics simulations.

| Simulation Output/Analysis | Insights Gained for this compound |

| Radial Distribution Functions (RDF) | Describes the probability of finding other atoms (e.g., water oxygen) at a certain distance from the molecule's atoms. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds formed between the diol and solvent or other molecules. |

| Solvation Free Energy | Calculates the energetic cost or gain of transferring the molecule from the gas phase to a solvent. |

| Diffusion Coefficient | Measures the rate at which the molecule moves through a solvent. |

| Binding Free Energy | Estimates the strength of the interaction between this compound and a target molecule (e.g., a protein). |

| Conformational Dynamics | Observes how the molecule's shape and structure fluctuate over time in a specific environment. |

Future Directions and Emerging Research Areas in Monochloropropanediol Chemistry

Development of Novel Synthetic Methodologies

The synthesis of 1-chloropropane-1,3-diol and related monochloropropanediols is an area of active research, with a focus on improving efficiency, selectivity, and sustainability. Traditional chemical synthesis routes are being challenged by innovative approaches that offer greater control over the final product and reduce environmental impact.

Chemoenzymatic Synthesis: A promising avenue is the use of enzymes in combination with chemical reactions to achieve highly specific transformations. This chemoenzymatic approach can lead to the production of enantiomerically pure monochloropropanediols, which are valuable for specific applications. For instance, lipases are being investigated for their ability to catalyze the formation of chloropropanols under mild conditions. nih.gov Model studies have shown that lipases from various sources, including mammalian, vegetable, and fungal origins, can induce the formation of 3-chloro-1,2-propanediol (B139630) (a related monochloropropanediol) in model systems containing oil, water, and a chloride source. nih.gov

Asymmetric Hydrogenation: Another key area of development is the use of asymmetric hydrogenation to produce chiral 1,3-diols, which can be precursors to this compound. This method utilizes chiral catalysts, such as atropisomeric diphosphine/ruthenium complexes, to achieve high enantioselectivity in the hydrogenation of β-keto esters. sctunisie.org This approach provides a pathway to synthesize specific enantiomers of the target diol, which can then be selectively chlorinated.

Computational Modeling in Synthesis Design: Computational simulations are becoming increasingly valuable in predicting reaction pathways and energy barriers for the formation of monochloropropanediols. researchgate.net By understanding the thermodynamics and kinetics of different synthetic routes, researchers can design more efficient and selective processes. For example, Gaussian software has been used to calculate the energy barriers for different pathways of 3-MCPD ester formation, indicating that a direct nucleophilic substitution is the most likely reaction pathway. researchgate.net This insight allows for the optimization of reaction conditions to favor the desired product.

| Synthetic Methodology | Key Features | Potential Advantages |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps. | High selectivity, production of enantiomerically pure compounds, milder reaction conditions. |

| Asymmetric Hydrogenation | Use of chiral catalysts for stereoselective reactions. | Access to specific enantiomers of diol precursors, high enantiomeric excess. |

| Computational Modeling | In-silico prediction of reaction pathways and energetics. | Rational design of synthetic routes, optimization of reaction conditions for higher yields and selectivity. |

Advanced Characterization Techniques for Trace Analysis

The detection and quantification of this compound and its isomers at trace levels are critical for food safety and environmental monitoring. Consequently, there is a continuous drive to develop more sensitive, selective, and rapid analytical methods.

Hyphenated Chromatography-Mass Spectrometry Techniques: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the workhorses for the analysis of monochloropropanediols. asdlib.orgox.ac.ukresearchgate.net These hyphenated techniques combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry. asdlib.orgox.ac.uk Recent advancements focus on improving sample preparation methods, developing more efficient chromatographic columns for isomer separation, and utilizing high-resolution mass spectrometry for unambiguous identification. ox.ac.ukmdpi.com For instance, the use of derivatization agents like phenylboronic acid (PBA) can enhance the volatility and chromatographic behavior of these diols for GC-MS analysis. agriculturejournals.cz

Development of Biosensors: A novel and rapidly developing area is the use of biosensors for the real-time detection of monochloropropanediols. researchgate.netrsc.org These devices utilize biological recognition elements, such as enzymes or antibodies, coupled with a transducer to generate a measurable signal upon binding to the target analyte. Electrochemical biosensors based on molecularly imprinted polymers (MIPs) have shown promise for the sensitive and selective detection of 3-chloro-1,2-propanediol. researchgate.netrsc.org These sensors offer the potential for rapid, on-site analysis, which is a significant advantage over traditional laboratory-based methods.

Advanced Mass Spectrometry Techniques: Innovations in mass spectrometry, such as ambient ionization techniques like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), offer the potential for rapid analysis with minimal sample preparation. chromatographyonline.com High-resolution mass spectrometry, such as Orbitrap MS, provides highly accurate mass measurements, which aids in the confident identification of analytes in complex matrices. chromatographyonline.com

| Characterization Technique | Principle | Key Advantages |

| GC-MS and LC-MS/MS | Separation by chromatography followed by mass-based detection. | High sensitivity, high selectivity, structural information. asdlib.orgox.ac.uk |

| Biosensors | Biological recognition element coupled to a signal transducer. | Potential for real-time and on-site analysis, high specificity. researchgate.netrsc.org |

| High-Resolution Mass Spectrometry | Precise mass measurement of ions. | Unambiguous identification of analytes, enhanced confidence in results. chromatographyonline.com |

Green Chemistry Approaches in Monochloropropanediol Synthesis and Mitigation

The principles of green chemistry are increasingly being applied to the synthesis and mitigation of monochloropropanediols to minimize environmental impact and improve process safety.